3-Methyl-2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile
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Overview
Description
3-Methyl-2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile is a complex organic compound known for its unique spirocyclic structure. This compound features a spiro[5.5]undecane core with two oxo groups and two nitrile groups, making it a versatile molecule in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile typically involves the reaction of cyclohexanone with malononitrile and 2-aminopropene-1,1,3-tricarbonitrile in the presence of a base such as potassium hydroxide or sodium ethylate in ethanol . Another method involves the aminomethylation of 2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile with primary amines and formaldehyde in boiling ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile undergoes various chemical reactions, including:
Aminomethylation: Reaction with primary amines and formaldehyde to form diazaspiro derivatives.
Substitution Reactions: The nitrile groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Aminomethylation: Primary amines, formaldehyde, boiling ethanol.
Substitution Reactions: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Aminomethylation: 7-alkyl-2,4-dioxo-3,7-diazaspiro[bicyclo[3.3.1]nonane-9,1′-cyclohexane]-1,5-dicarbonitriles.
Substitution Reactions: Various substituted spirocyclic compounds depending on the nucleophile used.
Scientific Research Applications
3-Methyl-2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential analgesic, anticonvulsant, and sedative properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex spirocyclic molecules.
Material Science: Its unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methyl-2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile is not fully understood. its biological activity is believed to be related to its ability to interact with specific molecular targets such as enzymes or receptors in the central nervous system . The nitrile and oxo groups may play a role in binding to these targets, leading to the observed pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile: A closely related compound with similar structural features.
1,3-Dioxane-1,3-dithiane spiranes: Compounds with similar spirocyclic structures but different heteroatoms.
Uniqueness
3-Methyl-2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile is unique due to its specific combination of functional groups and spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to undergo aminomethylation and substitution reactions makes it a versatile building block in organic synthesis.
Properties
CAS No. |
42940-52-3 |
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Molecular Formula |
C13H15N3O2 |
Molecular Weight |
245.28 g/mol |
IUPAC Name |
3-methyl-2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile |
InChI |
InChI=1S/C13H15N3O2/c1-16-11(17)9(7-14)13(5-3-2-4-6-13)10(8-15)12(16)18/h9-10H,2-6H2,1H3 |
InChI Key |
KEYPWCXCVHWNAE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(C2(CCCCC2)C(C1=O)C#N)C#N |
Origin of Product |
United States |
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